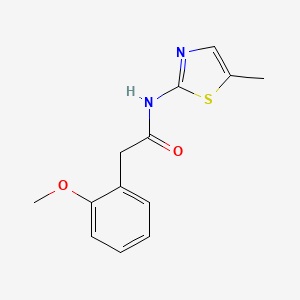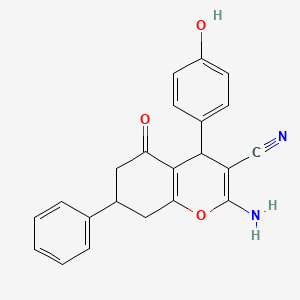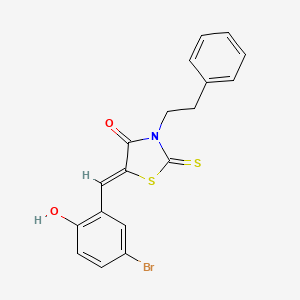![molecular formula C17H19NO B5205153 N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
N-[2-(allyloxy)benzyl]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-2-methylaniline, also known as ABMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ABMA is commonly used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)benzyl]-2-methylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have the ability to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(allyloxy)benzyl]-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[2-(allyloxy)benzyl]-2-methylaniline in humans.
Orientations Futures
There are many future directions for the study of N-[2-(allyloxy)benzyl]-2-methylaniline. One of the most promising areas of research is the development of new cancer treatments. N-[2-(allyloxy)benzyl]-2-methylaniline has shown potential as an anti-tumor agent and further studies are needed to determine its effectiveness in humans. Additionally, N-[2-(allyloxy)benzyl]-2-methylaniline may have potential applications in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential uses of N-[2-(allyloxy)benzyl]-2-methylaniline.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)benzyl]-2-methylaniline can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-methylaniline with allyl bromide in the presence of a base such as sodium hydroxide. This results in the formation of N-[2-(allyloxy)benzyl]-2-methylaniline. The purity of the compound can be increased through various purification methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOVWRGTFFWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)benzyl]-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)
![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![N-(1-methyl-4-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5205131.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)

![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
